molecular formula C6H13NS B3382055 2-Ethylthiomorpholine CAS No. 30188-20-6

2-Ethylthiomorpholine

Cat. No.: B3382055
CAS No.: 30188-20-6
M. Wt: 131.24 g/mol
InChI Key: HBLYPCZZIIUFRO-UHFFFAOYSA-N
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Description

2-Ethylthiomorpholine is a heterocyclic organic compound with the molecular formula C6H13NS It is a derivative of morpholine, where the oxygen atom in the morpholine ring is replaced by a sulfur atom, and an ethyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with ethylthiol in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.

    Substitution: The ethyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether form of this compound.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

2-Ethylthiomorpholine has found applications in several scientific research areas, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-ethylthiomorpholine involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

    Morpholine: The parent compound of 2-ethylthiomorpholine, where the sulfur atom is replaced by an oxygen atom.

    Thiomorpholine: A similar compound where the ethyl group is absent.

    2-Methylthiomorpholine: A derivative with a methyl group instead of an ethyl group.

Uniqueness of this compound: this compound stands out due to the presence of both the sulfur atom and the ethyl group, which confer unique chemical properties and reactivity

Properties

IUPAC Name

2-ethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLYPCZZIIUFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylthiomorpholine
Reactant of Route 2
2-Ethylthiomorpholine
Reactant of Route 3
2-Ethylthiomorpholine
Reactant of Route 4
2-Ethylthiomorpholine
Reactant of Route 5
2-Ethylthiomorpholine
Reactant of Route 6
2-Ethylthiomorpholine

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